An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzotrifluoride
An In-Depth Technical Guide to 2,6-Difluoro-3-methylbenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1099597-62-2
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-Difluoro-3-methylbenzotrifluoride, a fluorinated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer expert insights into its synthesis, physicochemical properties, and prospective applications, with a focus on the causal reasoning behind its utility in research and development.
Core Molecular Attributes
2,6-Difluoro-3-methylbenzotrifluoride is a substituted toluene derivative characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methyl group at the 3 position, and a trifluoromethyl group attached to the benzene ring. This unique substitution pattern imparts a distinct set of electronic and steric properties that are highly sought after in the design of novel molecules.
| Property | Value | Source |
| CAS Number | 1099597-62-2 | [1] |
| Molecular Formula | C₈H₅F₅ | |
| Molecular Weight | 196.12 g/mol | |
| Physical Form | Solid | |
| SMILES | FC(F)(F)c1c(c(ccc1F)C)F | |
| InChI | 1S/C8H5F5/c1-4-2-3-5(9)6(7(4)10)8(11,12)13/h2-3H,1H3 |
Strategic Importance in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a variety of pharmacokinetic and pharmacodynamic properties.[2][3][4][5][6] The trifluoromethyl group, in particular, is known for its ability to increase metabolic stability, improve binding affinity, and enhance membrane permeability.[3][4][6] The additional fluorine atoms on the aromatic ring of 2,6-Difluoro-3-methylbenzotrifluoride further modulate its electronic profile and lipophilicity, making it a valuable building block for creating new chemical entities with potentially improved therapeutic profiles.[2][5]
The strategic placement of the methyl and trifluoromethyl groups on the fluorinated benzene ring creates a scaffold that can be further functionalized to explore a wide range of biological targets. The presence of multiple fluorine atoms can also influence the pKa of adjacent functional groups, providing another tool for fine-tuning the properties of a lead compound.[5]
Proposed Synthesis Pathway
Caption: Proposed synthetic pathway for 2,6-Difluoro-3-methylbenzotrifluoride.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2,6-Difluorobenzaldehyde from 2,6-Dichlorobenzaldehyde
This step utilizes a halogen exchange (Halex) reaction, a common method for introducing fluorine into aromatic rings.
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To a stirred suspension of anhydrous potassium fluoride (2.0-3.0 equivalents) and a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., sulfolane), add 2,6-dichlorobenzaldehyde (1.0 equivalent).[7]
-
Heat the reaction mixture to 140-160 °C under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2,6-difluorobenzaldehyde.[7]
Step 2: Synthesis of 2,6-Difluoro-3-methylbenzaldehyde
This step involves a directed ortho-metalation followed by methylation. The fluorine atoms direct the deprotonation to the adjacent position.
-
Dissolve 2,6-difluorobenzaldehyde (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add methyl iodide (1.2 equivalents) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain 2,6-difluoro-3-methylbenzaldehyde.
Step 3: Synthesis of 2,6-Difluoro-3-methylbenzotrifluoride
This final step involves the conversion of the aldehyde to the trifluoromethyl group using a deoxofluorinating agent.
-
In a fume hood, dissolve 2,6-difluoro-3-methylbenzaldehyde (1.0 equivalent) in anhydrous dichloromethane in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) reaction vessel.
-
Cool the solution to 0 °C.
-
Carefully add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (e.g., Deoxofluor) (1.5-2.0 equivalents) dropwise. Caution: DAST is toxic and reacts violently with water.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or ¹⁹F NMR.
-
Slowly and carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-Difluoro-3-methylbenzotrifluoride.
Predicted Spectroscopic Profile
¹H NMR (predicted)
-
Aromatic Protons (2H): A multiplet in the range of δ 6.8-7.2 ppm. The coupling to the adjacent fluorine atoms will result in a complex splitting pattern.
-
Methyl Protons (3H): A singlet or a narrow multiplet (due to coupling with the aromatic protons and fluorine) around δ 2.2-2.4 ppm.
¹³C NMR (predicted)
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will appear as doublets with large coupling constants (JC-F). The carbon bearing the trifluoromethyl group will appear as a quartet.
-
Trifluoromethyl Carbon: A quartet around δ 120-130 ppm with a large ¹JC-F coupling constant.
-
Methyl Carbon: A singlet around δ 14-16 ppm.
¹⁹F NMR (predicted)
-
Aromatic Fluorines (2F): A multiplet in the region of δ -110 to -130 ppm.
-
Trifluoromethyl Fluorines (3F): A singlet around δ -60 to -65 ppm.
Infrared (IR) Spectroscopy (predicted)
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2900-3000 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-F stretching: Strong absorptions in the range of 1100-1400 cm⁻¹
Mass Spectrometry (MS) (predicted)
-
Molecular Ion (M⁺): m/z = 196
-
Key Fragmentation Patterns: Loss of a fluorine atom (M-19), loss of a methyl group (M-15), and fragmentation of the trifluoromethyl group.
Safety and Handling
As with all fluorinated organic compounds, 2,6-Difluoro-3-methylbenzotrifluoride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. While specific toxicity data is not available, it is prudent to treat this compound as potentially harmful if inhaled, ingested, or in contact with skin. It is classified as a combustible solid.
Conclusion and Future Outlook
2,6-Difluoro-3-methylbenzotrifluoride represents a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique substitution pattern offers a powerful tool for modulating the properties of target molecules. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications, grounded in established chemical principles. As the demand for advanced fluorinated intermediates continues to grow, compounds like 2,6-Difluoro-3-methylbenzotrifluoride will undoubtedly play an increasingly important role in the development of next-generation technologies.
References
-
The Role of Fluorinated Aromatics in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
- Fluorine in drug discovery: Role, design and case studies. (2023). Journal of Molecular Structure, 1282, 135210.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Al-Masoudi, N. A., & Al-Salihen, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4758.
- Industrial production method for 2, 6-difluorobenzaldehyde. (2016).
- The role of fluorine in medicinal chemistry. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40.
- Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. (2015). Organic Letters, 17(15), 3774–3777.
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